3,6-Dichloro-4-nitro-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dichloro-4-nitro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWKZNOAASZIJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646519 | |
| Record name | 3,6-Dichloro-4-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-69-0 | |
| Record name | 3,6-Dichloro-4-nitro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dichloro-4-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar and Rational Ligand Design Principles for Indazole Derivatives
Influence of Substituent Effects on the Indazole Scaffold's Biological Efficacy
The biological activity of indazole derivatives is profoundly influenced by the nature and position of substituents on the indazole core. These substituents can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets.
Research has shown that substitutions at various positions of the indazole ring can lead to a diverse range of pharmacological effects. For instance, in the context of anticancer activity, the introduction of different groups at the C3, C5, and N1 positions has been extensively studied. A study on 1,3-disubstituted indazoles as hypoxia-inducible factor-1 (HIF-1) inhibitors revealed that a substituted furan (B31954) moiety at the C3 position is crucial for high inhibitory activity. elsevierpure.com Furthermore, the substitution pattern on the furan ring itself plays a significant role in the compound's potency.
In another example, the investigation of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as fibroblast growth factor receptor (FGFR) inhibitors demonstrated that substitutions at the C4 position are critical for their inhibitory activity. nih.gov This highlights the importance of exploring different substitution patterns to optimize the biological response.
The electronic nature of the substituents is also a key determinant of activity. A study on the mutagenic activity of nitro and methyl-nitro derivatives of indazole showed that the position of the nitro group significantly impacts mutagenicity. nih.gov While a nitro group at C5 or C6 generally resulted in measurable mutagenic activity, its presence at C4 or C7 led to weakly or nonmutagenic compounds. nih.gov This underscores the intricate electronic interplay between the substituent and the indazole scaffold.
The following table summarizes the influence of various substituents on the biological activity of indazole derivatives based on selected studies:
| Position of Substitution | Substituent Type | Observed Biological Effect | Target/Activity | Reference |
| C3 | Substituted Furan | Crucial for high activity | HIF-1 Inhibition | elsevierpure.com |
| C4 | Various Substituents | Critical for inhibitory activity | FGFR Inhibition | nih.gov |
| C5/C6 | Nitro Group | Measurable mutagenic activity | Mutagenicity | nih.gov |
| C4/C7 | Nitro Group | Weak or no mutagenic activity | Mutagenicity | nih.gov |
| N1 | Methyl Group | Generally reduced mutagenic activity | Mutagenicity | nih.gov |
Computational and Experimental Approaches to Elucidate SAR for Indazole-Based Bioactive Molecules
The elucidation of structure-activity relationships for indazole derivatives relies on a synergistic combination of computational and experimental approaches. These methods provide valuable insights into the molecular interactions governing biological activity, thereby guiding the design of more effective compounds.
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are instrumental in correlating the physicochemical properties of a series of compounds with their biological activities. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate models that can predict the activity of novel compounds and provide visual representations of favorable and unfavorable steric and electrostatic interactions.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking studies can help identify key amino acid residues involved in the interaction and provide a rationale for the observed biological activity. For example, docking studies of 3-chloro-6-nitro-1H-indazole derivatives against Leishmania trypanothione (B104310) reductase have been used to predict their binding modes. nih.gov
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. These models can be used to screen large compound libraries for potential hits with the desired activity profile.
Experimental Approaches:
Synthesis of Analog Libraries: The systematic synthesis of a series of analogs with variations at specific positions of the indazole scaffold is a cornerstone of experimental SAR studies. This allows for the direct assessment of the impact of different substituents on biological activity.
In Vitro Biological Assays: A wide range of in vitro assays are employed to determine the biological efficacy of the synthesized compounds. These can include enzyme inhibition assays, cell proliferation assays, and receptor binding assays.
X-ray Crystallography: This powerful technique provides a high-resolution, three-dimensional structure of a ligand bound to its protein target. This information is invaluable for understanding the precise molecular interactions and for guiding further drug design efforts.
The following table provides examples of computational and experimental methods used in the SAR studies of indazole derivatives:
| Method | Application in Indazole SAR | Key Insights Gained |
| 3D-QSAR | Predicting the activity of novel indazole derivatives. | Identifying favorable steric and electrostatic fields for enhanced activity. |
| Molecular Docking | Predicting the binding mode of indazole derivatives in a protein active site. | Identifying key amino acid interactions and rationalizing activity. |
| Pharmacophore Modeling | Identifying the essential features for the biological activity of indazole derivatives. | Screening for new compounds with similar activity profiles. |
| Synthesis of Analog Libraries | Systematically probing the effect of substituents on activity. | Establishing clear structure-activity relationships. |
| In Vitro Biological Assays | Quantifying the biological potency of synthesized indazole derivatives. | Determining IC50 or EC50 values. |
| X-ray Crystallography | Determining the precise binding mode of an indazole ligand. | Providing a detailed understanding of ligand-protein interactions. |
Pharmacophore Modeling and Molecular Recognition Mechanisms in Indazole Ligand-Target Interactions
Pharmacophore modeling and the understanding of molecular recognition mechanisms are critical for the rational design of potent and selective indazole-based ligands. A pharmacophore represents the spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for a ligand to interact with a specific biological target.
For 5-HT3 receptor antagonists, a well-defined pharmacophore has been established which includes an aromatic moiety (like indazole), a linking group capable of hydrogen bonding, and a basic nitrogen atom. scielo.br This model helps in the design of new antagonists by ensuring the correct spatial orientation of these key features.
The molecular recognition of indazole ligands by their protein targets is governed by a variety of non-covalent interactions, including:
Hydrogen Bonds: The nitrogen atoms of the indazole ring can act as both hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the protein's binding pocket.
π-π Stacking: The aromatic nature of the indazole ring allows for favorable π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Van der Waals Forces: These non-specific interactions also contribute to the stability of the ligand-protein complex.
The specific combination and geometry of these interactions determine the affinity and selectivity of the indazole ligand for its target. For instance, in the case of indazole-based inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), theoretical studies have shown that the stability of the ligand-protein complex is due to a combination of hydrogen bonds, π-π stacking, and other interactions with key amino acids in the kinase pocket.
Specific SAR Insights for the 3,6-Dichloro-4-nitro-1H-indazole Framework and its Analogs
While specific SAR studies on this compound are not extensively reported in publicly available literature, valuable insights can be gleaned from studies on closely related analogs, particularly those with chloro and nitro substitutions.
A study on the synthesis and biological activity of 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial agents provides a strong basis for understanding the SAR of this framework. nih.gov In this study, various derivatives were synthesized by modifying the N1 position of the indazole ring. The results indicated that the nature of the substituent at the N1 position significantly influenced the antileishmanial activity. nih.gov This suggests that for the this compound framework, modifications at the N1 position are likely to be a fruitful avenue for modulating biological activity.
Furthermore, the presence of the nitro group at the C6 position in the 3-chloro-6-nitro-1H-indazole series was shown to be important for activity. nih.govresearchgate.net General studies on nitro-substituted indazoles have indicated that the position of the nitro group is a critical determinant of biological effects, with C4 and C6 substitutions often leading to distinct activities. nih.gov The electron-withdrawing nature of the nitro group at position 4 in the target compound, this compound, would significantly alter the electronic properties of the benzene (B151609) portion of the scaffold, likely influencing its interactions with biological targets.
The presence of two chlorine atoms, at positions C3 and C6, would also have a profound impact on the molecule's properties. Halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in ligand-protein binding. The lipophilicity of the molecule would also be increased by the presence of the two chloro substituents.
Based on the available data for related compounds, the following table outlines the potential influence of the substituents in the this compound framework:
| Substituent | Position | Potential Influence on Biological Activity |
| Chloro | C3 | Can influence binding through halogen bonding and steric interactions. |
| Nitro | C4 | Strong electron-withdrawing group, significantly alters electronic properties of the ring, potentially influencing target interaction and mutagenicity. |
| Chloro | C6 | Increases lipophilicity and can participate in halogen bonding. |
Biological Activities and Molecular Mechanistic Investigations of 3,6 Dichloro 4 Nitro 1h Indazole and Analogous Indazole Scaffolds
Antileishmanial Efficacy of 3-Chloro-6-nitro-1H-indazole Derivatives
Novel derivatives based on the 3-chloro-6-nitro-1H-indazole scaffold have emerged as promising candidates in the search for new antileishmanial agents. nih.gov Research into these compounds has provided valuable insights into their efficacy against various Leishmania species and their molecular mechanism of action. nih.govnih.gov
The inhibitory effectiveness of 3-chloro-6-nitro-1H-indazole derivatives varies significantly depending on the target parasite species. nih.gov In vitro studies using an MTT assay have demonstrated that these compounds exhibit a range of activities against the promastigote forms of Leishmania infantum, Leishmania tropica, and Leishmania major. nih.gov
Notably, several derivatives displayed moderate to strong activity against L. infantum. nih.gov In contrast, activity against L. tropica and L. major was more limited, with most compounds showing no significant effect. nih.gov However, specific derivatives, such as compound 13 (a triazole derivative), were reported to be promising growth inhibitors of L. major. nih.govtandfonline.com The differential activity highlights the species-dependent sensitivity to this class of compounds. nih.gov For instance, seven derivatives showed notable activity against L. infantum, while only two were active against L. tropica and one against L. major. nih.gov
| Derivative Type | Activity against L. infantum | Activity against L. tropica | Activity against L. major |
| Triazole-containing derivatives | Strong to moderate activity observed | Compound 11 showed activity | Compound 13 showed activity |
| Oxazoline-containing derivatives | Generally less effective than triazoles | No significant activity reported | No significant activity reported |
| Isoxazole-containing derivatives | Lowest effectiveness | No significant activity reported | No significant activity reported |
The primary molecular target identified for the antileishmanial action of these indazole derivatives is Trypanothione (B104310) Reductase (TryR). nih.govnih.gov This enzyme is critical for the parasite's defense against oxidative stress and is absent in humans, making it an ideal target for selective drug development. nih.govmdpi.com
Molecular docking studies have been performed to elucidate the binding interactions between the active 3-chloro-6-nitro-1H-indazole derivatives and the TryR enzyme from Leishmania infantum. nih.gov These computational analyses predicted highly stable binding within the enzyme's active site. nih.govnih.gov The binding is characterized by a network of both hydrophobic and hydrophilic interactions, which contributes to the stable complex formation. nih.gov Molecular dynamics simulations further confirmed the stability of the enzyme-inhibitor complex, supporting the hypothesis that these compounds exert their leishmanicidal effect by effectively inhibiting TryR. nih.govnih.gov
Anticancer Potential of Indazole Derivatives
The indazole scaffold is a cornerstone in the development of modern anticancer therapies, with several indazole-based drugs, such as Axitinib and Pazopanib, already in clinical use. nih.govrsc.org These compounds often function by targeting key proteins involved in cancer cell proliferation and survival. nih.gov
A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.govrsc.org Indazole-based compounds have been developed to selectively inhibit a wide range of both tyrosine and serine/threonine kinases. nih.gov
Key kinase targets for indazole derivatives include:
VEGFR2 & FGFR: Important in angiogenesis (the formation of new blood vessels that tumors need to grow). nih.govnih.govmdpi.com
CDK2: A key regulator of the cell cycle.
EGFR: Often overexpressed in solid tumors, driving cell proliferation.
c-Met: Involved in tumor invasion and metastasis.
HSP90: A chaperone protein that stabilizes many other proteins required for tumor growth.
Bcr-Abl: A fusion protein that drives chronic myeloid leukemia. nih.govmdpi.com
ALK: An important target in certain types of lung cancer; the indazole derivative Entrectinib is a potent ALK inhibitor. mdpi.com
Aurora Kinases & Pim Kinases: Involved in cell division and proliferation. nih.gov
IDO1, HIF-1, and Carbonic Anhydrase: Other non-kinase targets involved in tumor metabolism and immune evasion. nih.gov
Other Kinases: The versatility of the indazole scaffold allows for the design of inhibitors against a broad spectrum of other kinases including p38α MAPK14, PDK1, TTK, Chk1, IRAK4, and HDAC6.
| Target Kinase/Protein | Role in Cancer | Reference |
| VEGFR2 | Angiogenesis | nih.govmdpi.com |
| FGFR | Proliferation, Angiogenesis | nih.govmdpi.com |
| ALK | Cell Proliferation | mdpi.com |
| Bcr-Abl | Cell Proliferation (Leukemia) | nih.govmdpi.com |
| Pim Kinases | Cell Survival, Proliferation | nih.gov |
| Aurora Kinases | Cell Division | nih.gov |
| IDO1 | Immune Evasion | nih.gov |
| HIF-1 | Hypoxia Response, Angiogenesis | nih.gov |
| Carbonic Anhydrase | pH Regulation, Metabolism | nih.gov |
Beyond specific kinase inhibition, indazole derivatives demonstrate potent antiproliferative activity through various mechanisms. Studies have shown that novel polysubstituted indazoles can inhibit the growth of human cancer cell lines, including ovarian (A2780) and lung (A549) cancer, with IC₅₀ values in the micromolar range. nih.gov
The primary mechanisms include:
Induction of Apoptosis: Many indazole derivatives trigger programmed cell death. nih.gov For example, one study showed that a lead compound promoted apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.org This process is often accompanied by a decrease in mitochondrial membrane potential. rsc.org
Cell Cycle Arrest: These compounds can halt the cancer cell cycle at specific checkpoints. nih.gov Several active indazoles have been shown to cause a block in the S phase (DNA synthesis) or the G2/M phase (pre-mitosis/mitosis) of the cell cycle. nih.gov This arrest prevents the cancer cells from dividing and proliferating. nih.gov
Antimicrobial Properties of Indazole Derivatives (Beyond Antileishmanial)
The pharmacological utility of the indazole scaffold extends to a broad spectrum of antimicrobial activities, targeting various pathogenic bacteria, fungi, and protozoa. nih.govmdpi.com
Synthesized N-methyl-3-aryl indazoles have been evaluated for their in-vitro antimicrobial effects. bookpi.orgorientjchem.org These studies revealed that certain derivatives exhibit excellent inhibitory activity against bacterial strains such as Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium. nih.govorientjchem.org Antifungal activity has also been documented, particularly against the common yeast pathogen Candida albicans. nih.govorientjchem.org
Further research on 2H-indazole derivatives demonstrated significant activity against other protozoan pathogens, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with many compounds showing greater potency than the reference drug metronidazole. mdpi.com Some of these derivatives also displayed growth inhibition against Candida species. mdpi.com Additionally, certain indazole compounds have shown promising antibacterial activity against clinically relevant Gram-positive bacteria, including drug-resistant strains of Staphylococcus aureus and Enterococcus faecalis. mdpi.com
| Pathogen Type | Species Examples | Reference |
| Bacteria | Xanthomonas campestris, Escherichia coli, Bacillus cereus, Staphylococcus aureus (including resistant strains) | nih.govorientjchem.orgmdpi.com |
| Fungi | Candida albicans, Candida glabrata | nih.govmdpi.com |
| Protozoa | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis | mdpi.com |
Antibacterial Spectrum and Mechanistic Considerations
Indazole derivatives have demonstrated notable antibacterial activity against a range of bacterial strains. nih.govresearchgate.netingentaconnect.com While specific data on the antibacterial spectrum of 3,6-Dichloro-4-nitro-1H-indazole is not extensively detailed in the provided search results, the broader class of indazole compounds has been investigated for its potential to combat bacterial infections.
One of the key mechanisms of action for some indazole derivatives as antibacterial agents is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and recombination in prokaryotes. ingentaconnect.comnih.gov By targeting the GyrB subunit of this enzyme, these compounds can disrupt vital cellular processes in bacteria, leading to their demise. nih.gov This mechanism is particularly significant as it offers a potential avenue to overcome resistance to existing antibiotic classes like fluoroquinolones, which target the GyrA subunit. nih.gov
Research has led to the discovery of indazole derivatives with potent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. nih.gov For instance, certain substituted indazole compounds have shown significant inhibition of bacterial growth with minimum inhibitory concentration (MIC) values as low as 50 g/mL against bacteria such as B. subtilis, S. aureus, E. coli, P. aeruginosa, and S. typhi. ingentaconnect.com The substitution pattern on the indazole ring, particularly at the 5th and 6th positions, appears to be crucial for enhancing interactions with DNA gyrase B and, consequently, the antibacterial potential. ingentaconnect.com
Furthermore, some indazole derivatives have been reported to be active against both Gram-positive and Gram-negative bacteria. mdpi.com The structural similarities of indazoles to biomolecules like adenine (B156593) and guanine (B1146940) may facilitate their interaction with various biopolymers within the bacterial system, contributing to their antibacterial effects. researchgate.net
Here is an interactive data table summarizing the antibacterial activity of selected indazole derivatives:
| Compound/Derivative | Bacterial Strain(s) | Mechanism of Action/Target | Reference |
| Substituted Indazoles | B. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhi | Inhibition of DNA gyrase B | ingentaconnect.com |
| Indazole Derivatives | Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, Enterococcus faecium, Enterococcus faecalis | Inhibition of GyrB subunit of DNA gyrase | nih.gov |
| 2H-Indazole Derivatives | Escherichia coli, Salmonella enterica serovar Typhi | Not specified | mdpi.com |
| Indazole Derivatives | E. faecalis, S. aureus, S. epidermidis | Not specified | mdpi.com |
Antifungal Activities and Associated Targets
In addition to their antibacterial properties, indazole derivatives have also been recognized for their antifungal potential. nih.govnih.gov The indazole scaffold has been a basis for the development of compounds with activity against various fungal pathogens.
For example, certain 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com Candida species are a common cause of fungal infections in humans, ranging from superficial to life-threatening systemic infections. mdpi.com N-methyl-3-aryl indazoles have also shown activity against the fungal strain Candida albicans. nih.govresearchgate.net
The mechanisms underlying the antifungal activity of indazole derivatives are still being elucidated. However, their ability to interfere with essential fungal cellular processes is a likely contributor. The structural versatility of the indazole nucleus allows for modifications that can enhance potency and selectivity against fungal targets. nih.gov
An interactive data table of antifungal activities of some indazole derivatives is presented below:
| Compound/Derivative | Fungal Strain(s) | Associated Targets/Mechanisms | Reference |
| 2,3-Diphenyl-2H-indazole derivatives | Candida albicans, Candida glabrata | Not specified | mdpi.com |
| N-methyl-3-aryl indazoles | Candida albicans | Not specified | nih.govresearchgate.net |
Anti-inflammatory and Immunomodulatory Effects of Indazole Derivatives
A significant body of research highlights the anti-inflammatory and immunomodulatory properties of indazole derivatives. researchgate.netnih.govnih.gov These compounds have shown potential in mitigating inflammatory responses through various mechanisms.
One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade responsible for the production of prostaglandins. mdpi.comnih.gov By inhibiting COX-2, indazole derivatives can reduce the synthesis of these inflammatory mediators. nih.gov Some indazole derivatives have also been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov Furthermore, some derivatives exhibit free radical scavenging activity, which can also contribute to their anti-inflammatory effects. nih.gov
For instance, benzydamine, an indazole derivative, is used topically as a non-steroidal anti-inflammatory drug (NSAID) to treat inflammatory conditions of the mouth and oropharynx. dovepress.com It works locally by reducing the release of TNF-α and IL-1β from peripheral blood mononuclear cells. dovepress.com Another derivative, ARRY-371797/ARRY-797, is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory diseases. nih.gov
Some nitro-aryl 1H-indazole derivatives have been found to inhibit tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase 1 (IDO1), which are important tumor immune checkpoints. nih.gov By inhibiting these enzymes, these compounds can activate T cell-mediated antitumor immune responses. nih.gov Additionally, certain 3-substituted indazole derivatives act as potent binders to cereblon (CRBN), a component of an E3 ligase complex, which is a key mechanism for immunomodulatory drugs like lenalidomide. acs.org
Exploration of Other Noteworthy Biological Activities of Indazole Derivatives
The therapeutic potential of the indazole scaffold extends beyond its antimicrobial and anti-inflammatory effects, with derivatives showing promise in a variety of other biological activities. nih.govresearchgate.net
Neuroprotective Effects: Indazole derivatives have demonstrated neuroprotective properties, suggesting their potential in treating neurological disorders like Alzheimer's and Parkinson's disease. nih.govontosight.ai Some derivatives have been shown to reduce inflammation in the brain and protect brain cells from damage. ontosight.ai For example, the LRRK2 antagonist MLi-2, an indazole-based compound, has shown efficacy in models of neurodegenerative diseases. nih.gov Additionally, certain indazole-5-carboxamides exhibit a strong affinity for monoamine oxidases, which could be a therapeutic strategy for Parkinson's disease. nih.gov Some 5-substituted indazole derivatives have also shown neuroprotective effects against Aβ-induced cell death in human neuroblastoma cells. researchgate.net
Antidiabetic Effects: The indazole nucleus is a structural feature in some compounds investigated for their antidiabetic potential. researchgate.net While the provided information does not detail the specific mechanisms, the versatility of the indazole scaffold allows for its incorporation into molecules designed to target pathways involved in diabetes. benthamdirect.com
Anti-HIV Activity: Indazole derivatives have been explored for their potential as anti-HIV agents. nih.govresearchgate.net The development of novel anti-HIV therapeutics is crucial due to the emergence of drug resistance. researchgate.net Indazole-based compounds offer a scaffold for designing new inhibitors of HIV replication. doi.org
Anti-hypertensive and Antiarrhythmic Effects: The cardiovascular system is another area where indazole derivatives have shown therapeutic promise. nih.govresearchgate.net Some derivatives exhibit anti-hypertensive activity by acting as Rho kinase inhibitors, which can lead to the attenuation of cellular hypertrophy and hypertension. nih.gov Additionally, certain indazole derivatives have demonstrated antiarrhythmic properties. nih.govnih.gov For instance, the indazole derivative DY-9760e has shown cardioprotective effects against ischemia-reperfusion injury. nih.gov
Antidepressant and Anticonvulsant Activity: The central nervous system is a target for various indazole derivatives. Research has indicated that some of these compounds possess antidepressant and anticonvulsant properties. researchgate.netresearchgate.net Indazole itself has been shown to have anticonvulsant activity, inhibiting seizures induced by various agents in animal models. nih.gov Its mechanism appears to be multifactorial. nih.gov Furthermore, a series of indazole substituted-1,3,4-thiadiazole derivatives have been synthesized and shown to have potent anticonvulsant activity in a maximal electroshock seizure model. researchgate.net
Advanced Computational Chemistry and Molecular Modeling Studies of 3,6 Dichloro 4 Nitro 1h Indazole and Indazole Derivatives
Quantum Chemical Investigations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These in silico studies provide a detailed picture of electron distribution and its implications for chemical behavior.
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of indazole derivatives. nih.govbhu.ac.in The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for these calculations. nih.govbhu.ac.in This method, often paired with basis sets like 6-311G(d,p) or def2-SVP, is used to optimize the molecular geometry of the compounds in the gas phase. nih.govbhu.ac.in For instance, in studies of related nitroindazole derivatives, the B3LYP/6-311++G(d,p) level of theory has been employed to provide a sound basis for experimental observations. nih.gov These calculations are crucial for determining key geometrical parameters such as bond lengths and bond angles, which form the foundation for further computational analysis. bhu.ac.in
Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) Surfaces
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity and kinetic stability. researchgate.netajchem-a.com The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and is a key parameter in studying its electronic properties. bhu.ac.inajchem-a.com For related heterocyclic compounds, the distribution of HOMO and LUMO is analyzed to understand charge transfer characteristics within the molecule. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. bhu.ac.in The MEP map illustrates the charge distribution, with different colors representing varying electrostatic potential values. bhu.ac.in Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. bhu.ac.in For example, in analyses of similar nitro-substituted heterocycles, the most negative electrostatic potentials are often located around the nitro group, highlighting it as a region of high electron density. nih.gov
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The study of intermolecular interactions is crucial for understanding how molecules like 3,6-dichloro-4-nitro-1H-indazole behave in a condensed phase or interact with biological macromolecules. While specific studies on the intermolecular interactions of this compound are not detailed in the provided context, research on related indazole derivatives highlights the importance of such forces. nih.gov In derivatives of 3-chloro-6-nitro-1H-indazole, for instance, a network of hydrophobic and hydrophilic interactions is observed in their binding with enzymes. nih.govresearchgate.net These interactions, which include hydrogen bonds and π-π stacking, are critical for the stability of ligand-protein complexes. The geometry of the indazole core and its substituents can significantly influence these interactions. nih.gov
Molecular Docking and Virtual Screening for Target Identification and Binding Affinity Prediction
Molecular docking and virtual screening are powerful computational techniques used in drug discovery to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. ctu.edu.vnjddtonline.info These methods are instrumental in identifying potential biological targets for compounds like this compound and estimating their binding affinity.
Ligand-Protein Interaction Analysis (e.g., Trypanothione (B104310) Reductase Binding)
A significant application of molecular docking for indazole derivatives has been the study of their interaction with Trypanothione Reductase (TryR), a key enzyme in the redox metabolism of trypanosomatid parasites. nih.govmdpi.commdpi.com This enzyme is a validated drug target for diseases like leishmaniasis. nih.govmdpi.com In studies involving derivatives of 3-chloro-6-nitro-1H-indazole, molecular docking has been used to predict their binding modes within the active site of Leishmania infantum TryR. nih.gov These docking simulations can reveal a network of hydrophobic and hydrophilic interactions that stabilize the ligand-enzyme complex. nih.govresearchgate.net For example, a derivative of 3-chloro-6-nitro-1H-indazole demonstrated a highly stable binding with the TryR enzyme, which was a key finding in assessing its potential as an antileishmanial agent. nih.gov The docking scores and predicted binding energies from these studies provide a quantitative estimate of the binding affinity. nih.govjddtonline.info
Table 1: Example Data from Molecular Docking Studies of Indazole Derivatives
| Compound Class | Target Enzyme | Key Interactions | Predicted Binding Energy (kcal/mol) |
| 3-chloro-6-nitro-1H-indazole derivatives | Trypanothione Reductase (TryR) | Hydrophobic and hydrophilic interactions | -40.02 (for a specific derivative) nih.gov |
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the conformational stability and behavior of a molecule or a molecular complex over time. nih.gov This technique is particularly useful for understanding the stability of a ligand within a protein's binding site under conditions that mimic a biological environment. nih.govresearchgate.net For the complex of a 3-chloro-6-nitro-1H-indazole derivative with Trypanothione Reductase (TryR-13 complex), MD simulations were performed to assess its structural and intermolecular affinity stability. nih.govresearchgate.net The results indicated that the complex remained in a stable equilibrium, with a structural deviation of approximately 1–3 Å. nih.govresearchgate.net Furthermore, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energies, which provided further evidence for the high stability of the TryR-ligand complex in the simulation. nih.gov
In Silico Approaches for Rational Design and Optimization of Novel this compound Analogs
The advancement of computational chemistry has revolutionized the field of drug discovery, providing powerful in silico tools to accelerate the identification and optimization of new therapeutic agents. elsevierpure.com These methods allow for the rational design of novel molecules with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, significantly reducing the time and cost associated with traditional drug development. The this compound scaffold serves as a pertinent starting point for such computational exploration, as related nitroindazole structures have demonstrated a range of biological activities. nih.govnih.govmdpi.com By leveraging computational strategies, researchers can systematically modify this parent structure to develop optimized analogs tailored for specific biological targets.
The core of rational drug design involves understanding the intricate relationship between a molecule's structure and its biological activity. For the this compound framework, this process begins with identifying its key structural features and potential interaction points. Computational techniques such as molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis are employed to guide the design of new analogs.
Molecular Docking Simulations
Molecular docking is a fundamental computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.gov This method is instrumental in screening virtual libraries of potential drug candidates and in understanding the molecular basis of ligand-target interactions.
In studies involving derivatives of the closely related 3-chloro-6-nitro-1H-indazole, molecular docking has been successfully used to predict their binding modes within the active site of enzymes like Leishmania infantum trypanothione reductase (TryR), a critical enzyme for parasite survival. nih.govnih.gov These simulations, often performed with software like Autodock, revealed that the indazole derivatives form stable complexes within the enzyme's binding pocket, stabilized by a network of hydrophobic and hydrophilic interactions. nih.govnih.gov Such insights are crucial for designing analogs of this compound with improved binding affinity. For example, modifications can be proposed to enhance interactions with key amino acid residues identified in the docking poses.
The versatility of applying docking to the indazole scaffold is evident across various therapeutic targets. The data below illustrates typical results from docking studies of different indazole derivatives against several key enzymes.
| Indazole Analog Class | Protein Target | PDB ID | Example Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| Substituted Indazoles | Aromatase | 3S7S | -8.0 | Arg115, Met374 | |
| Dihydro-2H-indazoles | Cyclooxygenase-2 (COX-2) | 1CX2 | Not specified | Arg120, Tyr355, Tyr385 | nih.gov |
| 3-Carboxamide Indazoles | Renal Cancer-related Protein | 6FEW | -9.5 | Not specified | nih.gov |
| 3-Chloro-6-nitro-1H-indazole Derivatives | Trypanothione Reductase (TryR) | 2JK6 | Not specified | Hydrophobic and hydrophilic network | nih.govnih.gov |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is another powerful in silico tool that focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. ugm.ac.id A pharmacophore model typically includes features like hydrogen bond acceptors/donors, hydrophobic centroids, and aromatic rings.
For indazole derivatives, a pharmacophore model can be generated based on a set of known active compounds. ugm.ac.id This model then serves as a 3D query to screen large compound databases, rapidly identifying novel molecules that possess the required spatial arrangement of features for biological activity but may have a completely different underlying chemical scaffold. This approach was successfully used to identify Asymmetrical Hexahydro-2H-Indazole Analogs of Curcumin as potential inhibitors of Estrogen Receptor Alpha (ERα), where the best model consisted of one hydrophobic, one hydrogen bond acceptor, and aromatic interaction features. ugm.ac.id Applying this technique to this compound would involve defining the key features of its scaffold and using them to discover novel, structurally diverse analogs.
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) analysis aims to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov This is achieved by calculating various molecular descriptors that quantify the physicochemical properties of the molecules. These models can then predict the activity of newly designed, unsynthesized compounds.
For nitro-aromatic compounds like this compound, relevant descriptors often include electronic, steric, and hydrophobic parameters. nih.govui.ac.id Studies on other nitroazoles have shown that properties like hydrophobicity (LogP), molar refraction, and electronic characteristics (such as the energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, HOMO and LUMO) are significant for biological activity. nih.gov A QSAR model for a series of this compound analogs would allow researchers to predict how specific substitutions on the indazole ring would affect their potency, guiding the synthesis toward more promising candidates.
The table below lists common molecular descriptors used in QSAR studies, which would be calculated for analogs of this compound to build a predictive model.
| Descriptor Type | Specific Descriptor | Significance in Drug Design | Reference |
|---|---|---|---|
| Electronic | HOMO/LUMO Energy Gap | Relates to chemical reactivity and kinetic stability. | nih.govui.ac.id |
| Electronic | Dipole Moment (μ) | Influences polar interactions with the target and solubility. | ui.ac.id |
| Electronic | Atomic Net Charges | Determines electrostatic interaction points with the receptor. | nih.govui.ac.id |
| Hydrophobic | LogP | Measures lipophilicity, affecting membrane permeability and binding. | nih.govui.ac.id |
| Steric | Molar Refraction (MR) | Relates to molecular volume and polarizability, affecting binding fit. | nih.gov |
Advanced Computational Methods: DFT and Molecular Dynamics
To further refine the design process, more advanced computational methods can be employed. Density Functional Theory (DFT) calculations provide deep insights into the electronic structure, charge distribution, and reactivity of a molecule. elsevierpure.comnih.gov For instance, DFT can be used to calculate the HOMO-LUMO energy gap, helping to assess the stability of designed analogs. nih.govrsc.org
Furthermore, Molecular Dynamics (MD) simulations can be performed on the most promising ligand-protein complexes identified through docking. nih.gov MD simulations model the movements of atoms in the complex over time, providing a dynamic view of the interaction and assessing the stability of the binding pose within a simulated biological environment. nih.govnih.gov This ensures that the interactions predicted by static docking are maintained over time.
Concluding Perspectives and Promising Avenues for Future Research on 3,6 Dichloro 4 Nitro 1h Indazole
Development of Next-Generation Synthetic Methodologies for Complex Indazole Architectures
The synthesis of functionalized indazoles is a mature field, yet there remains a significant need for more efficient, versatile, and environmentally benign methodologies, particularly for creating complex derivatives of the 3,6-dichloro-4-nitro-1H-indazole core.
Future synthetic research should focus on:
C-H Bond Activation/Functionalization: Moving beyond classical methods, direct C-H activation strategies offer a more atom-economical approach to introduce further complexity. nih.gov Rhodium- and copper-catalyzed C-H activation reactions have already been employed for the synthesis of other indazole derivatives and could be adapted for this scaffold. nih.gov
Advanced Cross-Coupling Reactions: The two chlorine atoms on the indazole ring are prime handles for metal-catalyzed cross-coupling reactions. Developing selective and sequential coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the C3 and C6 positions would enable the rapid generation of diverse compound libraries for screening. The synthesis of 1-aryl-1H-indazoles has been achieved via copper-catalyzed N-arylation, a technique that could be explored for derivatizing the N1 position of the title compound. researchgate.net
Novel Nitration and Halogenation Techniques: Traditional methods for nitration often require harsh and corrosive mixed acids, which can lead to poor regioselectivity and limited functional group tolerance. researchgate.net Research into milder and more selective nitration and halogenation reagents would be beneficial for synthesizing the core structure and its analogues with greater control and in higher yields. chim.it
One-Pot and Flow Chemistry Procedures: The development of one-pot syntheses, where multiple reaction steps are performed in a single vessel, can significantly improve efficiency and reduce waste. researchgate.netorganic-chemistry.org Furthermore, translating these syntheses to continuous flow chemistry systems could offer enhanced control over reaction parameters, improve safety, and facilitate large-scale production.
Discovery of Unexplored Biological Targets and Therapeutic Applications for Halogenated and Nitrated Indazoles
The pharmacological profile of this compound itself is not well-documented, but the activities of closely related analogues provide a clear roadmap for future biological investigations.
Key avenues for exploration include:
Antiparasitic Agents: A significant body of research demonstrates that derivatives of the closely related 3-chloro-6-nitro-1H-indazole possess potent antileishmanial activity. nih.govresearchgate.net These compounds have been shown to inhibit the growth of various Leishmania species, including L. major, L. tropica, and L. infantum. nih.govresearchgate.net A primary target for these compounds has been identified as trypanothione (B104310) reductase (TryR), an enzyme crucial for the parasite's survival. nih.govnih.gov Future work should validate if this compound shares this mechanism and optimize its structure to enhance potency and selectivity against parasitic diseases.
Kinase Inhibition: Indazole derivatives are well-established as inhibitors of various protein kinases, which are critical targets in oncology. mdpi.com For example, different substituted indazoles have shown inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Polo-like kinase 4 (PLK4). nih.govmdpi.com Given that halogenated indazoles have proven effective in this domain, screening this compound and its derivatives against a broad panel of kinases is a high-priority research direction. nih.gov
Targeted Protein Degradation: Recently, 3-substituted indazole derivatives have emerged as potent binders for Cereblon (CRBN), a key component of the CRL4A E3 ligase complex. acs.org This opens up the exciting possibility of using the this compound scaffold to develop Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively destroy disease-causing proteins.
Anti-inflammatory and Other Activities: The broader indazole class has been associated with a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antiviral properties. nih.govscielo.br Systematic screening of this compound in a variety of bioassays could uncover entirely new therapeutic applications.
Integration of Advanced Computational Tools for Accelerated Drug Design and Mechanism Elucidation
In silico methods are indispensable for modern drug discovery, allowing for the rapid, cost-effective prediction of molecular properties and interactions. The integration of these tools will be crucial for developing drugs based on the this compound scaffold.
Future research should leverage:
Molecular Docking: This technique can predict the binding orientation and affinity of a ligand to a protein's active site. Molecular docking has been successfully used to model the interaction of 3-chloro-6-nitro-1H-indazole derivatives with the active site of Leishmania trypanothione reductase, providing insights into the structure-activity relationship. nih.govnih.gov Similar studies can guide the rational design of more potent inhibitors based on the this compound core for a variety of targets.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, offering a more realistic view of its stability and intermolecular interactions in a biological environment. researchgate.net MD simulations have been performed on the complex of a 3-chloro-6-nitro-1H-indazole derivative with its target enzyme, confirming the stability of the binding. nih.govnih.gov Applying this to new targets will help validate docking results and refine lead compounds.
Density Functional Theory (DFT) Studies: DFT calculations are powerful for studying the intrinsic electronic properties of a molecule, such as its electrostatic potential and frontier molecular orbitals (HOMO-LUMO). nih.gov This information can help rationalize the molecule's reactivity, stability, and pharmacokinetic properties, aiding in the design of analogues with improved drug-like characteristics.
Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate chemical structure with biological activity for a series of compounds, QSAR can predict the activity of novel, untested molecules. Developing QSAR models for derivatives of this compound will accelerate the optimization process.
Potential Applications of this compound in Chemical Biology and Materials Science
Beyond medicine, the unique structure of this compound suggests its potential utility in other scientific domains.
Chemical Biology: The indazole scaffold can be functionalized to create chemical probes for studying biological systems. nih.gov For instance, by incorporating a fluorophore, a biotin (B1667282) tag, or a photo-crosslinkable group, this compound could be converted into a tool for imaging, target identification, and studying drug-protein interactions in living cells. acs.org
Materials Science: The electron-deficient nature of the nitro- and dichloro-substituted aromatic system suggests that this compound could serve as a building block for novel organic materials. austinpublishinggroup.comontosight.ai Its potential applications could include:
Organic Electronics: As a component in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or photovoltaic cells.
Sensors: The nitro group and indazole nitrogen atoms could coordinate with specific metal ions or analytes, leading to a detectable change in optical or electronic properties, forming the basis of a chemical sensor.
Functional Polymers: The N-H and C-Cl groups provide reactive sites for polymerization, allowing the scaffold to be incorporated into the backbone or as a pendant group in functional polymers with tailored electronic or thermal properties.
Q & A
Q. What synthetic routes are recommended for preparing 3,6-Dichloro-4-nitro-1H-indazole, and what are critical reaction parameters?
The synthesis typically involves Friedel-Crafts acylation followed by hydrazine-mediated cyclization. For example, a ketone intermediate (e.g., 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole) can be synthesized via Friedel-Crafts acylation using AlCl₃ and 1,2-dichlorobenzene. Cyclization is achieved by refluxing with hydrazine hydrate in dimethylformamide (DMF), which facilitates indazole ring closure and nitro group retention. Key parameters include reaction time (1–4 hours), temperature (reflux conditions), and solvent choice (DMF ensures solubility and reactivity). Purification via recrystallization from DMF removes positional isomers .
Q. Which spectroscopic techniques are essential for characterizing this compound?
¹H and ¹³C NMR are critical for confirming substituent positions and purity. For example, distinct aromatic proton signals (e.g., δ 8.91 ppm for nitro-adjacent protons) and carbon environments (e.g., δ 144.1 ppm for nitrated carbons) validate the structure. Melting point analysis and IR spectroscopy further confirm compound identity. Recrystallization from DMF ensures removal of isomers, as evidenced by sharp NMR peaks and consistent melting points .
Advanced Research Questions
Q. How can researchers optimize low yields during the cyclization step of this compound synthesis?
Low yields often arise from competing isomer formation or incomplete cyclization. Strategies include:
- Catalyst optimization : Using Raney nickel during nitro reduction to minimize side reactions .
- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing intermediates.
- Reaction monitoring : TLC or HPLC can track intermediate consumption. Adjusting stoichiometric ratios (e.g., excess hydrazine hydrate) drives the reaction to completion .
Q. What methodologies resolve crystal structure ambiguities in this compound derivatives?
SHELX programs (e.g., SHELXL, SHELXD) are pivotal for refining high-resolution crystallographic data. For challenging cases (e.g., twinned crystals or weak diffraction):
- Use SHELXT for automated space-group determination and initial structure solution.
- Apply SHELXL ’s restraints for anisotropic displacement parameters to model disorder or thermal motion.
- Validate hydrogen bonding and π-stacking interactions using difference Fourier maps. These methods are robust even for nitro-substituted heterocycles .
Q. How should researchers design SAR studies for this compound derivatives?
Focus on systematic substitution patterns:
- Nitro group position : Compare bioactivity of 4-nitro vs. 5-nitro isomers (e.g., via enzymatic inhibition assays).
- Chloro substituents : Evaluate steric and electronic effects by introducing halogens at C3 vs. C6.
- Scaffold modifications : Test indazole vs. benzimidazole cores for target selectivity. Use in vitro cytotoxicity assays (e.g., IC₅₀ determinations) and molecular docking to correlate structural features with activity .
Q. What strategies separate positional isomers formed during synthesis?
- Recrystallization : DMF effectively isolates the desired isomer due to differential solubility (e.g., removing (2,3-dichlorophenyl)-1H-indazole impurities) .
- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water gradients resolves nitro-substituted isomers. Monitor fractions via UV-Vis at λ = 254 nm .
Data Contradiction Analysis
Q. How to address discrepancies in spectroscopic data for this compound derivatives?
Contradictions often arise from residual solvents or isomer contamination. Solutions include:
- Multi-technique validation : Cross-check NMR with high-resolution mass spectrometry (HRMS) and X-ray crystallography.
- Dynamic NMR experiments : Detect rotational barriers in nitro groups that may cause signal splitting.
- Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
